Journal Name:Desalination
Journal ISSN:0011-9164
IF:11.211
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/502683/description#description
Year of Origin:1966
Publisher:Elsevier
Number of Articles Per Year:403
Publishing Cycle:Semimonthly
OA or Not:Not
Desalination ( IF 11.211 ) Pub Date: 2023-07-05 , DOI: 10.1021/acsestwater.3c00084
Characterizing sorbent affinity for a target compound (described by sorbent–water distribution coefficient, Ksw) is a necessary step in the sorbent selection and performance-testing process in the process of capturing aquatic contaminants. However, no standardized procedure exists to measure Ksw, and studies display significant variations in setup and performance. For per- and polyfluoroalkyl substances (PFAS), most Ksw determinations employ batch experiments with small-scale water–sorbent mixtures, methanol-based spike of target compound(s), and analysis after assumed equilibrium, but methodological details of the above procedure differ and might cause artifacts in the determination of Ksw. We conducted several batch experiments systematically varying a general procedure to characterize the effects of suboptimal experimental design. Using a selection of PFAS (6-carbon fluorinated chain length with differing functional groups) and two sorbents, we tested variations of a solution/sorbent ratio, methanol content, and PFAS initial concentration and compared derived Ksw values. Each methodological component affected log(Ksw) usually by suppressing the value (by 0–48%) when compared with a “best design” procedure. Thus, we suggest (1) a reference procedure for PFAS and sorbents used here and (2) general guidelines for batch experiment design with different compounds and sorbents. Additionally, we report well-constrained Ksw values for 23 PFAS and two sorbents.
Desalination ( IF 11.211 ) Pub Date: 2023-06-30 , DOI: 10.1021/acsestwater.3c00140
The concentration of heavy metals (HMs) in rivers continues to increase beyond regional background values, thereby impacting human health and disrupting ecological balance. In this context, an electrochemical sensing device to detect HM ions Zn(II) and Cd(II) in river waters is herein reported. It consists of graphite (G) decorated with 2-hydroxy-1,4-naphthoquinone (HNFQ) incorporated in a carbon paste electrode (CPE), and the G surface modification with HNFQ was characterized by cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronocoulometry (CC). The electroanalytical behavior and detection of Zn(II) and Cd(II) were evaluated by square-wave voltammetry (SWV) and CV. The developed sensor exhibits excellent stability, reproducibility, repeatability, and selectivity in the presence of interferents. The optimal G/HNFQ-CPE sensitivity is reflected by the limits of detection (LOD, 0.28 ± 0.02 μmol L–1 for Zn and 0.21 ± 0.03 μmol L–1 for Cd), limits of quantification (LOQ, 0.95 ± 0.09 μmol L–1 for Zn and 0.70 ± 0.11 μmol L–1 for Cd), and linear working range (0.47–93.8 μmol L–1). DFT calculations were performed to obtain molecular insights into the electrode/electrolyte solution interface. Finally, the sensor was validated using the atomic absorption technique, which places G/HNFQ-CPE as a promising electrode for Zn(II) and Cd(II) SWV detection.
Desalination ( IF 11.211 ) Pub Date: 2023-06-12 , DOI: 10.1021/acsestwater.2c00621
Positive and negative electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry and 1H NMR revealed major compositional and structural changes of dissolved organic matter (DOM) after mixing two sets of river waters in Amazon confluences: the Solimões and Negro Rivers (S + N) and the Amazon and Tapajós Rivers (A + T). We also studied the effects of water mixing ratios and incubation time on the composition and structure of DOM molecules. NMR spectra demonstrated large-scale structural transformations in the case of S + N mixing, with gain of pure and functionalized aliphatic units and loss of all other structures after 1d incubation. A + T mixing resulted in comparatively minor structural alterations, with a major gain of small aliphatic biomolecular binding motifs. Remarkably, structural alterations from mixing to 1d incubation were in essence reversed from 1d to 5d incubation for both S + N and A + T mixing experiments. Heterotrophic bacterial production (HBP) in endmembers S, N, and S + N mixtures remained near 0.03 μgC L–1 h–1, whereas HBP in A, T, and A + T were about five times higher. High rates of dark carbon fixation took place at S + N mixing in particular. In-depth biogeochemical characterization revealed major distinctions between DOM biogeochemical changes and temporal evolution at these key confluence sites within the Amazon basin.
Desalination ( IF 11.211 ) Pub Date: 2023-06-07 , DOI: 10.1021/acsestwater.3c00080
Excessive use of antibiotics causes their residues in the environment and food, seriously threatening ecosystem and human health. Designing a portable and sensitive sensor for on-site analysis of antibiotics is therefore in high demand. In this study, we have developed a smartphone-capable hydrogel colorimetric platform for ultrasensitive detection of kanamycin (KAN) based on aptamer-regulated nanozyme activity. The synthesized Fe/CeO2 hexagonal bipyramidal microcrystals (Fe/CeO2 HBs) exhibited excellent peroxidase-like activity, but it could be obviously inhibited by the aptamer, and the inhibition effect was further enhanced with the specific recognition between target and aptamer, making it possible to design a facile colorimetric method for KAN analysis. Moreover, the aptamer-functionalized Fe/CeO2 HBs (Fe/CeO2 HBs@Apt) were introduced into the hydrogel to fabricate a portable analytical tube, whose colorimetric signal was read out by a smartphone platform, realizing the on-site analysis of KAN. The linear response range was 0.05–48.45 ng mL–1 with an ultralow detection limit of 0.035 ng mL–1 and the recovery rate ranging from 99.57 to 103.76% for spiked real samples, demonstrating its superior accuracy and reliability. This work provides new insights into designing the solid-phase hydrogel-based colorimetric method for on-site analysis of antibiotic residues.
Desalination ( IF 11.211 ) Pub Date: 2023-07-21 , DOI: 10.1021/acsestwater.3c00233
Carbocatalyst/persulfate is a green, highly oxidative system for decontaminating refractory aqueous organic pollutants. Exploring facile routes to tune the catalytic activity and selectivity (persulfate activation pathway) of carbonaceous materials toward persulfate activation is very appealing, which offers a platform for selective oxidation of organic pollutants. In this work, we showed that the interfacial electric field (IEF) is a facile approach to alter the catalytic activity and selectivity of carbon/persulfate systems via the field-dipole effect. To study the IEF effects, a carbon electrode fabricated from powdery carbons was assembled into an asymmetric quasi-capacitive deionization cell, and positive/negative voltages were applied. Through integrated experimental and theoretical investigations, we found that the bond structures of both persulfate anion and its transition state were changed under IEF, while the scenarios in the cases of positive and negative IEF were distinct. Positive IEF induces/reinforces the nonradical oxidation pathway based on carbon-persulfate complexes in the carbon/persulfate system, while different persulfate activation pathways (nonradical carbon-persulfate complexes and/or free radicals) can be induced under negative IEF depending on the bonding strength between persulfate and the carbocatalyst. Our results offer a feasible approach to tune the redox potentials of carbon-based advanced oxidation systems toward selective oxidation of organic pollutants.
Desalination ( IF 11.211 ) Pub Date: 2023-07-21 , DOI: 10.1021/acsestwater.3c00176
Phytoplankton are used worldwide to monitor the environmental status of aquatic systems. Long-time series of microscopy-analyzed phytoplankton are available from many monitoring stations. The microscopy method is, however, time-consuming and has shortcomings. DNA metabarcoding has been suggested as an alternative method, but the consistency between different methods needs further investigation. We performed a comparative study of microscopy and metabarcoding analyzing micro- and nanophytoplankton. For metabarcoding, 25–1000 mL of seawater was filtered, DNA extracted, and the 18S and 16S rRNA gene amplicons sequenced. For microscopy, based on the Utermöhl method, we evaluated the use of three metrics: abundance, biovolume, and carbon biomass. At the genus, species, and unidentified taxa levels, metabarcoding generally showed higher taxonomic diversity than microscopy, and diversity was already captured at the lowest filtration volume tested, 25 mL. Metabarcoding and microscopy displayed relatively similar distribution patterns at the group level. The results showed that the relative abundances of the 18S rRNA amplicon at the group level best fitted the microscopy carbon biomass metric. The results are promising for implementing DNA metabarcoding as a complement to microscopy in phytoplankton monitoring, especially if databases were improved and group-level indices could be applied to classify the environmental state of water bodies.
Desalination ( IF 11.211 ) Pub Date: 2023-07-20 , DOI: 10.1021/acsestwater.3c00283
The application of chloroquine (CLQ) due to its antibacterial/antiviral nature and high potential of being persistent and bioaccumulative poses a significant environmental threat. In this study, the electro-Fenton (EF) process with pyrite (FeS2)-modified graphite felt (FeS2/GF) as the cathode (EF-FeS2/GF), capable of providing a stable acidic environment with a solution pH of 3.0 was constructed and found to (i) achieve 83.3 ± 0.4% 60 min CLQ removal and (ii) maintain about 60.0% CLQ removal during consecutive batch tests. FeS2 loading amount, current density applied, and spacing between electrodes all influenced the efficacy of EF-FeS2/GF, with the optimum CLQ removal obtained at 10 mg, 150 mA, and 2.0 cm, respectively. Adsorption and electrocatalysis were both observed to contribute to the CLQ removal while the EF process with the verified functioning of ·OH played a dominant role. Based on the detected intermediates with identified ecotoxicities, two main paths were postulated to describe the degradation processes which led to the mineralization of CLQ. These findings supported that the EF-FeS2/GF could be an efficient technology to treat wastewater contaminated with CLQ.
Desalination ( IF 11.211 ) Pub Date: 2023-07-05 , DOI: 10.1021/acsestwater.3c00111
Iodine (I2) in the form of iodide ions (I–) is an essential chemical element in the human body. Iodine is a nonmetal that belongs to the VIIA group (halogens) in the periodic table. Over the last couple of centuries, the exponential growth of human society triggered by industrialization coincided with the use of iodine in a wide variety of applications, including chemical and biological processes. However, through these processes, the excess amount of iodine eventually ends up contaminating soil, underground water, and freshwater sources, which results in adverse effects. It enters the food chain and interferes with biological processes with serious physiological consequences in all living organisms, including humans. Existing removal techniques utilize different materials such as metal–organic frameworks, layered double hydroxides, ion-exchange resins, silver, polymers, bismuth, carbon, soil, MXenes, and magnetic-based materials. From our literature survey, it was clear that absorption techniques are the most frequently experimented with. In this Review, we have summarized current advancements in the removal of iodine and iodide from human-made contaminated aqueous waste.
Desalination ( IF 11.211 ) Pub Date: 2023-07-18 , DOI: 10.1021/acsestwater.3c00156
Molecular docking has been used for the high-throughput screening of chemical interactions with target proteins in pharmaceutical and environmental applications. We determined the in silico binding affinity, protein–chemical interactions, toxic potential, and hormone equivalents of 96 organic Unregulated Contaminant Monitoring Rule (UCMR 1–4) organic contaminants and agonist/antagonist standards with 10 nuclear receptors associated with environmental endocrine disruption. Endocrine-active pollutants and their toxic potentials were mapped across United States Public Water Systems (PWS). The percent of inactive UCMR chemicals varied greatly, from ∼38% for the thyroid system (TRα and TRβ) up to ∼70% for the estrogen system (ERα and ERβ), due to the presence of charged amino acid residues within the receptor’s ligand binding domains. Further, a majority of UCMR-detectable public water systems (4,900/5,229) contained thyroid-active chemicals, including perfluoroalkyl and polyfluoroalkyl substances (PFAS), haloacetic acids, and herbicide degradates. Most UCMR chemical classes were modeled with low toxic potential in monitored PWSs serving populations that varied between a few thousand and 100 million people. Insecticides, pesticides, herbicides, hormones, and PFAS had moderate toxic potential impacting a population of 10,000–20 million people. The potential for endocrine disruption by unregulated chemicals in public water systems calls for a further risk analysis of cumulative exposures.
Desalination ( IF 11.211 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsestwater.3c00051
In this study, adsorption modeling of a model organic dye, methylene blue (MB), onto cellulose nanocrystal-alginate (CNC-ALG) hydrogel beads in a fixed bed column until full breakthrough was performed. A method for the in-situ production and loading of CNC-ALG hydrogel beads in a fixed bed column adsorption process was proposed for the first time. Fixed bed column adsorption experiments using MB and 0.5 wt % ALG and 2 wt % CNC beads were conducted using various initial dye concentrations, influent flow rates and adsorbent mass. The results were evaluated using a mathematical model with axial dispersion, film and pore diffusion to predict the fluid and particle phase continuity, and good agreement with the experimental data was observed. Experiments conducted using the spent hydrogel beads in a fixed bed column suggested that these adsorbents could be regenerated to 81% of its original adsorption capacity upon elution with 1 M hydrochloric acid:ethanol (1:1 v:v), and a subsequent adsorption cycle indicated that these adsorbents could achieve 96% of the renewed adsorption capacity. Furthermore, both batch and fixed bed column adsorption experiments displayed the maximum adsorption capacities of 401.8 and 410.5 mg MB/g adsorbent, respectively, and these similar values signify the reproducibility of the adsorption capacity of the adsorbents when operated under batch and continuous modes.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENGINEERING, CHEMICAL 工程:化工1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
20.60 | 155 | Science Citation Index Science Citation Index Expanded | Not |
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